(8S,9S,10R,11S,13S,14S,16R,17S)-11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one
Description
Pregna-1,4-diene-3,20-dione, 11,16,17,21-tetrahydroxy-, (11beta,16alpha)- is a steroidal compound that plays a significant role in the synthesis of corticosteroids. This compound is known for its complex structure and its importance in various biochemical and industrial processes .
Properties
Molecular Formula |
C21H28O6 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S,16R,17S)-11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O6/c1-19-6-5-12(23)7-11(19)3-4-13-14-8-16(25)21(27,17(26)10-22)20(14,2)9-15(24)18(13)19/h5-7,13-16,18,22,24-25,27H,3-4,8-10H2,1-2H3/t13-,14-,15?,16+,18+,19-,20-,21-/m0/s1 |
InChI Key |
SEKYBDYVXDAYPY-YGICJOMNSA-N |
Isomeric SMILES |
C[C@]12CC([C@H]3[C@H]([C@@H]1C[C@H]([C@@]2(C(=O)CO)O)O)CCC4=CC(=O)C=C[C@]34C)O |
Canonical SMILES |
CC12CC(C3C(C1CC(C2(C(=O)CO)O)O)CCC4=CC(=O)C=CC34C)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of Pregna-1,4-diene-3,20-dione, 11,16,17,21-tetrahydroxy-, (11beta,16alpha)- involves multiple steps. One of the greener and more economical routes involves the conversion of phytosterols to 9α-hydroxy-3-oxo-4,17(20)-pregna-diene-20-carboxylic acid (9-OHPDC) using an engineered strain of Mycolicibacterium neoaurum. This is followed by a four-step chemical process: hydrolysis of 9-OHPDC-M to 9-OHPDC, decarboxylation rearrangement, dehydration, and Δ1 dehydrogenation . This method is advantageous due to its shorter reaction steps, milder conditions, and reduced use of organic solvents and toxic catalysts .
Chemical Reactions Analysis
Pregna-1,4-diene-3,20-dione, 11,16,17,21-tetrahydroxy-, (11beta,16alpha)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. It serves as a precursor for the synthesis of corticosteroids, which are crucial in treating inflammatory and autoimmune conditions . Additionally, it is used in the study of steroid metabolism and the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of Pregna-1,4-diene-3,20-dione, 11,16,17,21-tetrahydroxy-, (11beta,16alpha)- involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to steroid receptors, modulating gene expression, and influencing various biochemical pathways . This interaction leads to its anti-inflammatory and immunosuppressive properties .
Comparison with Similar Compounds
Pregna-1,4-diene-3,20-dione, 11,16,17,21-tetrahydroxy-, (11beta,16alpha)- can be compared with other similar compounds such as 11-Dehydroprogesterone and Betamethasone. While all these compounds share a steroidal structure, Pregna-1,4-diene-3,20-dione, 11,16,17,21-tetrahydroxy-, (11beta,16alpha)- is unique due to its specific hydroxylation pattern and its role as a precursor in corticosteroid synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
